2-Methoxy-4-(methylamino)benzonitrile

Photophysics Excited-State Dynamics Fluorescence Spectroscopy

2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1) is a trisubstituted aromatic compound of molecular formula C9H10N2O (MW 162.19 g/mol), featuring methoxy, methylamino, and nitrile functional groups on a benzene ring. It is supplied as a research chemical by multiple vendors including AKSci, BLDpharm, and AOBchem, with reported purity specifications typically at 95–98%.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12277734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(methylamino)benzonitrile
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1)C#N)OC
InChIInChI=1S/C9H10N2O/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,11H,1-2H3
InChIKeyMBNBCVYIUYTWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1): Procurement and Differentiation Guide for Research Applications


2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1) is a trisubstituted aromatic compound of molecular formula C9H10N2O (MW 162.19 g/mol), featuring methoxy, methylamino, and nitrile functional groups on a benzene ring . It is supplied as a research chemical by multiple vendors including AKSci, BLDpharm, and AOBchem, with reported purity specifications typically at 95–98% . The compound contains a secondary aromatic amine and an electron-withdrawing nitrile, making it a potential intermediate for pharmaceutical synthesis and a candidate for photophysical studies involving intramolecular charge transfer phenomena [1].

Why 2-Methoxy-4-(methylamino)benzonitrile Cannot Be Freely Substituted with Other Aminobenzonitriles


Aminobenzonitriles as a class share the common nitrile and amino functional motifs, but their specific substitution patterns—particularly the position and nature of the amino group (primary vs. secondary) and the presence and position of additional substituents such as methoxy groups—profoundly alter their photophysical behavior and chemical reactivity. The 2-methoxy substitution in the target compound induces coupling between the two lowest excited singlet states, producing a distinct fluorescence profile that differs fundamentally from both the non-methoxylated parent compound and from the dimethylamino analog [1]. Similarly, regioisomers such as 2-methoxy-6-(methylamino)benzonitrile (CAS 1332581-19-7) present a different spatial arrangement of donor and acceptor groups, which can affect molecular recognition in biological systems and synthetic reactivity in cross-coupling or nucleophilic substitution applications . For procurement decisions in fluorescence-based research or structure-activity relationship (SAR) studies, these differences are not interchangeable.

Quantitative Differentiation Evidence for 2-Methoxy-4-(methylamino)benzonitrile


Single vs. Dual Fluorescence: Photophysical Differentiation of 2-Methoxy-4-(methylamino)benzonitrile

Rotkiewicz et al. (2003) directly compared the 2-methoxy derivatives of 4-(N-methylamino)benzonitrile (the target compound class) and 4-(N,N-dimethylamino)benzonitrile in a study of substituent-induced excited-state coupling. Both compounds exhibit strong features of interaction between their two lowest excited singlet states; however, only the dimethylamino derivative exhibits dual fluorescence, whereas the methylamino derivative exhibits single fluorescence [1]. This photophysical distinction provides a direct, experimentally observed point of differentiation with relevance for fluorescence-based assay design.

Photophysics Excited-State Dynamics Fluorescence Spectroscopy

Regioisomeric Differentiation: 4-Position Methylamino vs. 6-Position Methylamino Analogs

The target compound, 2-methoxy-4-(methylamino)benzonitrile, is structurally distinct from its regioisomer 2-methoxy-6-(methylamino)benzonitrile (CAS 1332581-19-7) . Both are commercially available research chemicals with molecular formula C9H10N2O and molecular weight 162.19 g/mol . The positional difference (para-like 4-position vs. ortho-like 6-position relative to the nitrile) alters the electronic distribution and steric environment of the methylamino group. This regioisomeric distinction is critical for SAR studies, as the relative orientation of hydrogen-bond donors and acceptors influences molecular recognition by biological targets, though direct comparative activity data for these specific regioisomers were not identified in accessible literature.

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Methylamino vs. Primary Amino Differentiation: Secondary Amine in 2-Methoxy-4-(methylamino)benzonitrile

The target compound contains a secondary aromatic amine (methylamino), distinguishing it from primary aromatic amine analogs such as 4-amino-2-methoxybenzonitrile (CAS 7251-09-4) [1]. Secondary amines exhibit different nucleophilicity, basicity (pKa), and hydrogen-bonding capacity compared to primary amines, which affects both synthetic utility (e.g., reductive amination, N-alkylation, acylation) and biological interactions. The methyl substitution on the amino group also introduces steric bulk that can influence binding pocket compatibility and metabolic stability (e.g., reduced susceptibility to N-dealkylation compared to larger alkyl chains). No quantitative comparative data were identified in accessible literature for this specific compound pair.

Organic Synthesis Functional Group Reactivity Pharmaceutical Intermediates

Optimal Research and Industrial Applications for 2-Methoxy-4-(methylamino)benzonitrile


Fluorescence-Based Probe Development Requiring Single-Emission Signals

The experimentally established single-fluorescence behavior of 2-methoxy-4-(methylamino)benzonitrile derivatives, in contrast to the dual fluorescence observed in the dimethylamino analog [1], makes this compound class suitable for developing fluorescent probes and sensors where a clean, single-emission wavelength is analytically advantageous. Applications include high-throughput screening assays, fluorescence polarization assays, and cellular imaging probes requiring unambiguous spectral interpretation without the need for complex deconvolution of multiple emission bands.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs investigating benzonitrile-based pharmacophores, precise control over substitution pattern is essential. The target compound (2-methoxy, 4-methylamino) provides a specific regioisomeric arrangement distinct from the 6-methylamino isomer . Researchers performing SAR studies around aminobenzonitrile scaffolds should procure the exact regioisomer required for their study design to ensure valid comparative data and reproducible biological results.

Synthetic Intermediate for Pharmaceutical Building Block Elaboration

The compound contains three distinct functional handles for further synthetic manipulation: (1) the nitrile group for hydrolysis to carboxylic acids or amides, or reduction to aminomethyl groups; (2) the secondary methylamino group for N-alkylation, acylation, or reductive amination; and (3) the methoxy group for potential demethylation to a phenol for further functionalization. This orthogonal reactivity profile supports multi-step synthetic routes to more complex benzonitrile-derived pharmaceutical intermediates. While direct application-specific data are sparse in the accessible literature for this exact compound, its structure aligns with common building block strategies in medicinal chemistry synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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